tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
The compound tert-butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a heterocyclic small molecule featuring a benzo[d]thiazole core substituted with a nitro group at position 5. The benzo[d]thiazole moiety is linked via an ether bridge to a methyl-piperidine scaffold, with a tert-butyl carbamate group at the piperidine nitrogen (position 1).
Properties
IUPAC Name |
tert-butyl 3-[(5-nitro-1,3-benzothiazol-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-18(2,3)26-17(22)20-8-4-5-12(10-20)11-25-16-19-14-9-13(21(23)24)6-7-15(14)27-16/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTCMLVVDDWOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116773 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(5-nitro-2-benzothiazolyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420830-65-4 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(5-nitro-2-benzothiazolyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420830-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(5-nitro-2-benzothiazolyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 5-nitrobenzo[d]thiazole with piperidine derivatives under specific conditions. For example, a common method includes using an alkyl isocyanate in the presence of a suitable solvent like DMF (Dimethylformamide) and a catalyst such as triethylamine. The resulting product is purified through recrystallization or chromatography techniques to achieve high purity levels.
Pharmacological Properties
Research indicates that compounds related to benzo[d]thiazole exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Studies show that derivatives of benzo[d]thiazole have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Activity : Certain derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro against several cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis.
Case Studies
- Anticancer Activity : In a study evaluating the effects of benzo[d]thiazole derivatives on cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, a related compound showed an IC50 of 0.004 μM against T-cell proliferation .
- Antimicrobial Efficacy : Another study demonstrated that derivatives of benzo[d]thiazole possess significant antibacterial activity. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting that these compounds could be developed as alternative antimicrobial agents .
- Anti-inflammatory Properties : Research has also indicated that these compounds can inhibit pro-inflammatory cytokines, which may lead to their use in treating inflammatory diseases .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and structurally related analogs from published data:
Key Structural and Functional Insights
Heterocycle Core :
- The target compound’s benzo[d]thiazole core differs from pyridine () and indazole () analogs. Benzo[d]thiazole’s sulfur atom and aromaticity may enhance binding to metal ions or hydrophobic pockets in biological targets compared to pyridine’s lone nitrogen or indazole’s fused ring system .
Substituent Effects: The 5-nitro group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or participate in redox reactions. In , pyrimidine carboxamido and methoxy groups on indazole suggest hydrogen-bonding capabilities, making those analogs more suited for targeting polar enzyme active sites .
Piperidine Position :
- The position 3 substitution in the target compound vs. position 4 in –3 analogs alters conformational flexibility. Position 3 may allow closer proximity of the nitro group to adjacent functional regions in a target molecule .
Purity and Synthesis :
- compounds achieve >99% purity via optimized protocols (e.g., HPLC), whereas analogs are reported at 95% purity . This suggests the target compound may require advanced purification techniques if high purity is critical for its application .
Potential Applications: Pyridine derivatives () are typically intermediates in drug synthesis, whereas indazole derivatives () are advanced candidates for kinase inhibitors. The nitro group in the target compound could facilitate further derivatization (e.g., reduction to amine) for functional diversification .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution or coupling reactions to attach the benzo[d]thiazole moiety to the piperidine scaffold.
- Characterization : Structural confirmation would require ¹H/¹³C NMR and MS (as in ), while X-ray crystallography (using SHELX programs, ) could resolve conformational details .
- Biological Relevance : The nitro group’s electrophilicity may confer reactivity in prodrug systems or metalloenzyme inhibition, though toxicity risks (common with nitro groups) warrant further study.
Q & A
What are the established synthetic routes for tert-butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate, and what key reaction conditions are involved?
Answer:
The synthesis typically involves multi-step routes:
- Step 1: Nucleophilic substitution to introduce the benzo[d]thiazolyl group. For example, coupling a nitro-substituted benzo[d]thiazol-2-ol derivative with a tert-butyl piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2: Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine intermediate .
- Step 3: Reductive amination or coupling reactions to introduce additional functional groups if required.
Key Conditions:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 45–60% | |
| 2 | TFA/DCM, 0°C to RT | >90% |
How is the compound characterized to confirm structural integrity and purity in academic research?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons from the benzo[d]thiazole moiety resonate at 7.5–8.5 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) confirm the molecular weight. For derivatives, deviations >2 ppm suggest impurities .
- Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .
What strategies can optimize reaction yields during the synthesis of tert-butyl derivatives with nitro-substituted heterocycles?
Answer:
- Catalyst Screening: Use of Et₃N or DMAP to accelerate coupling reactions .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during deprotection .
How should researchers address discrepancies between experimental and theoretical spectral data?
Answer:
- Cross-Validation: Compare experimental NMR/MS data with PubChem entries (e.g., canonical SMILES, InChI keys) .
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Computational Tools: Gaussian or ADF software for DFT-calculated chemical shifts to resolve ambiguities .
What computational methods are effective in predicting the reactivity of tert-butyl piperidine-carboxylate derivatives?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: AutoDock Vina for assessing binding affinities to biological targets (e.g., enzymes) using PubChem 3D conformers .
What are the stability profiles of this compound under varying storage conditions?
Answer:
- Short-Term Storage: -20°C in amber vials under argon to prevent hydrolysis of the tert-butyl group .
- Long-Term Stability: Lyophilization for hygroscopic intermediates; monitor via TLC every 3 months .
Which purification techniques are most effective for isolating tert-butyl piperidine-carboxylate intermediates?
Answer:
- Column Chromatography: Silica gel (200–300 mesh) with hexane/EtOAc gradients (e.g., 3:1 to 1:2) .
- Recrystallization: Use ethanol/water mixtures for high-purity (>98%) crystalline products .
How can researchers leverage this compound in drug discovery pipelines?
Answer:
- Intermediate for Protease Inhibitors: The nitro group facilitates interactions with catalytic cysteine residues in enzymes .
- Bioisostere Design: Replace the benzo[d]thiazole moiety with other heterocycles (e.g., pyridine) to modulate pharmacokinetics .
What analytical methods resolve stereochemical uncertainties in piperidine-carboxylate derivatives?
Answer:
- X-Ray Crystallography: Resolve absolute configuration using single crystals (e.g., synchrotron radiation at 100 K) .
- Chiral HPLC: Use Chiralpak AD-H columns with hexane/isopropanol mobile phases .
How should hygroscopic intermediates be handled during synthesis?
Answer:
- Anhydrous Conditions: Conduct reactions in flame-dried glassware under argon .
- Drying Agents: Use molecular sieves (3Å) in storage vials to absorb residual moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
